molecular formula C9H7BrF3NO2 B1391423 Ethyl 5-bromo-3-(trifluoromethyl)picolinate CAS No. 1214353-89-5

Ethyl 5-bromo-3-(trifluoromethyl)picolinate

Cat. No.: B1391423
CAS No.: 1214353-89-5
M. Wt: 298.06 g/mol
InChI Key: NOIFHPLSUAYGOJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214353-89-5) is a high-value chemical intermediate critical in advanced organic synthesis and drug discovery. Its structure incorporates both a bromine atom and a trifluoromethyl group on a pyridine ring, creating a versatile and reactive scaffold . The bromine acts as a superior leaving group, enabling efficient participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl structures . Simultaneously, the electron-withdrawing trifluoromethyl group enhances the compound's lipophilicity, which can significantly improve the bioavailability and metabolic stability of resulting molecules . The ethyl ester provides a handle for further functionalization, for instance, through hydrolysis to the corresponding carboxylic acid . This compound is primarily used in medicinal chemistry for the synthesis of potential pharmaceutical agents, including investigations into anti-inflammatory and anticancer therapies . It also finds important applications in agricultural science as a key building block for developing novel pesticides and herbicides, where the trifluoromethylpyridine (TFMP) moiety is known for its efficacy . Additionally, its properties are exploited in materials science for creating specialized polymers with enhanced thermal stability and chemical resistance . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIFHPLSUAYGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-(trifluoromethyl)picolinate typically involves the bromination of 3-(trifluoromethyl)picolinic acid, followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The esterification step involves the reaction of the brominated picolinic acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.

    Reduction Reactions: The compound can be reduced to the corresponding 5-hydroxy derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Products include 5-azido-3-(trifluoromethyl)picolinate or 5-thiocyanato-3-(trifluoromethyl)picolinate.

    Coupling: Products include various aryl or vinyl derivatives of 3-(trifluoromethyl)picolinate.

    Reduction: The major product is 5-hydroxy-3-(trifluoromethyl)picolinate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-3-(trifluoromethyl)picolinate has gained attention for its potential in drug development. Its structure allows it to serve as an intermediate in the synthesis of biologically active compounds.

  • Pharmaceutical Synthesis : The compound is utilized in the synthesis of various pharmaceutical agents. Due to the presence of the trifluoromethyl group, it exhibits enhanced lipophilicity, which can improve the bioavailability of drugs. This property is particularly useful in developing inhibitors for various biological targets, including enzymes and receptors involved in disease processes .
  • Case Study : Research indicates that derivatives of picolinic acid, including this compound, have shown efficacy as anti-inflammatory agents and potential treatments for neurodegenerative diseases. The trifluoromethyl substituent is crucial for enhancing the interaction with biological targets .

Agricultural Applications

The compound is also explored for its role in agrochemicals.

  • Pesticide Development : this compound can be employed in synthesizing novel pesticides. The trifluoromethyl group contributes to the stability and effectiveness of these compounds against pests .
  • Herbicide Research : Studies have indicated that derivatives based on this compound can exhibit herbicidal activity, making them suitable candidates for developing new herbicides that target specific weed species while minimizing harm to crops .

Materials Science

In materials science, this compound is being investigated for its potential use in creating advanced materials.

  • Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific properties, such as increased thermal stability and chemical resistance. Its incorporation into polymer matrices may lead to materials with enhanced performance characteristics suitable for industrial applications .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistrySynthesis of pharmaceutical agentsImproved bioavailability due to lipophilicity
Agricultural ScienceDevelopment of pesticides and herbicidesTargeted efficacy with reduced environmental impact
Materials ScienceSynthesis of advanced polymersEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-(trifluoromethyl)picolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Halogen and Substituent Variations

The position and type of halogen significantly influence reactivity and applications. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Ethyl 3-bromo-5-(trifluoromethyl)picolinate 1048384-90-2 C9H7BrF3NO2 314.06 Bromine at position 3; higher steric hindrance for nucleophilic substitution
Methyl 5-bromo-3-(trifluoromethyl)picolinate 1214328-84-3 C8H5BrF3NO2 300.03 Methyl ester reduces lipophilicity vs. ethyl ester; similar reactivity
Ethyl 3-chloro-5-(trifluoromethyl)picolinate Not explicitly listed C9H7ClF3NO2 269.61 Chlorine substituent (less reactive than Br); lower molecular weight
Ethyl 5-(trifluoromethyl)picolinate 128072-94-6 C9H8F3NO2 219.16 No bromine; simpler structure for coupling reactions

Key Findings :

  • Bromine at position 5 (target compound) vs. position 3 (CAS 1048384-90-2) alters regioselectivity in Suzuki-Miyaura couplings .
  • Chlorine analogs (e.g., Ethyl 3-chloro-5-(trifluoromethyl)picolinate) are less reactive in cross-coupling but offer cost advantages .
  • Methyl esters (e.g., CAS 1214328-84-3) exhibit lower logP values compared to ethyl esters, impacting solubility and bioavailability .

Fluorinated Group Modifications

Variations in fluorinated substituents affect electronic properties and metabolic stability:

Compound Name Fluorinated Group Similarity Score* Applications
This compound -CF3 0.97 (reference) Agrochemicals, kinase inhibitors
Methyl 5-bromo-3-(difluoromethyl)picolinate -CHF2 0.85 Less electron-withdrawing; lower metabolic stability
Ethyl 5-bromo-3-(pentafluoroethyl)picolinate -C2F5 Not available Enhanced lipophilicity; niche fluorinated APIs

*Similarity scores based on structural alignment ().

Key Findings :

  • Trifluoromethyl (-CF3) groups improve metabolic stability and binding affinity in drug targets compared to difluoromethyl (-CHF2) .
  • Pentafluoroethyl (-C2F5) analogs are rare but explored for specialized fluorinated active pharmaceutical ingredients (APIs).

Ester Group Variations

Ester groups modulate solubility and hydrolysis rates:

Compound Name Ester Group Purity (%) Commercial Availability (Evidence Source)
This compound Ethyl 95+ Limited ()
Mthis compound Methyl 95 Discontinued ()
tert-Butyl 5-formylpicolinate tert-Butyl 95 Available in 250mg–5g ()

Key Findings :

  • Ethyl esters are preferred for balanced lipophilicity and hydrolysis resistance in prodrug design .
  • Methyl esters (e.g., CAS 1214328-84-3) are less thermally stable, limiting industrial use .

Biological Activity

Ethyl 5-bromo-3-(trifluoromethyl)picolinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on the picolinate structure. The molecular formula is C9H8BrF3NO2C_9H_8BrF_3NO_2. The trifluoromethyl group enhances the lipophilicity of the compound, which may facilitate its interaction with biological membranes and proteins, potentially improving its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing binding affinity to molecular targets.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by participating in oxidation-reduction reactions, which could enhance radical scavenging activities.
  • Metal Ion Transport : Its structural characteristics may facilitate roles in biochemical pathways related to metal ion transport, particularly influencing zinc absorption in biological systems.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound's ability to modulate enzymatic activities positions it as a candidate for anticancer research. Studies on related picolinate derivatives have demonstrated antiproliferative effects against cancer cell lines, indicating that this compound may also exhibit similar activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
Ethyl 6-bromo-3-(trifluoromethyl)picolinateBromine at the 6th positionDifferent regioselectivity in reactions
Ethyl 6-chloro-3-(trifluoromethyl)picolinateChlorine instead of bromineGenerally less reactive due to chlorine's properties
Ethyl 6-fluoro-3-(trifluoromethyl)picolinateFluorine substitutionEnhanced stability compared to brominated analogs
Ethyl 6-iodo-3-(trifluoromethyl)picolinateIodine substitutionIncreased reactivity due to iodine's larger size

This compound stands out due to its specific reactivity imparted by the bromine atom, influencing both its chemical behavior and potential biological interactions compared to its chloro, fluoro, and iodo analogs.

Case Studies and Research Findings

  • Antioxidant Studies : A study focused on similar trifluoromethylated compounds indicated significant antioxidant activity, which was hypothesized to result from their ability to scavenge free radicals effectively. Such properties could be further explored for therapeutic applications in oxidative stress-related diseases.
  • Anticancer Activity : Research involving structurally similar compounds has showcased their potential as dual inhibitors targeting specific pathways in cancer cells. These findings suggest that this compound might also inhibit key enzymes involved in tumor progression .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-3-(trifluoromethyl)picolinate?

The synthesis typically involves:

  • Halogenation : Bromination of a precursor pyridine derivative at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Esterification : Reaction of the carboxylic acid intermediate (5-bromo-3-(trifluoromethyl)picolinic acid) with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) under reflux .
  • Purification : Distillation or crystallization to achieve >97% purity, as validated by HPLC and LCMS .

Q. How should researchers characterize this compound for structural confirmation?

Methodology :

  • LCMS : Confirm molecular weight (expected [M+H]+ ~312) and fragmentation patterns .
  • ¹H/¹³C NMR : Identify peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), trifluoromethyl (δ ~120 ppm in ¹³C), and bromine-substituted aromatic protons .
  • HPLC : Monitor purity (>97%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the stability considerations for storage and handling?

  • Storage : Store at 0–6°C in inert atmospheres (argon) to prevent hydrolysis of the ester group .
  • Decomposition Risks : Avoid strong bases (risk of ester saponification) and UV light (risk of bromine dissociation) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The trifluoromethyl group:

  • Electron-Withdrawing Effect : Enhances electrophilicity at the 5-bromo position, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., to form biaryl derivatives) .
  • Steric Effects : May reduce reaction rates in bulky ligand systems, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. Case Study :

  • Coupling with 6-(trifluoromethyl)pyridin-3-yl boronic acid yielded a biaryl product with 72% efficiency under Pd(OAc)₂ catalysis .

Q. What strategies resolve contradictions in biological activity data for this compound?

Approach :

  • Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis in enzyme inhibition assays) .
  • Isosteric Replacements : Compare with analogs (e.g., ethyl 5-chloro-3-(trifluoromethyl)picolinate) to isolate the role of bromine in bioactivity .

Example :
Replacing bromine with chlorine reduced antifungal activity by 40%, suggesting bromine’s critical role in target binding .

Q. How can computational modeling predict interactions with biological targets?

Methods :

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging the trifluoromethyl group’s hydrophobicity .
  • MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories to validate binding modes .

Key Finding :
The trifluoromethyl group forms van der Waals interactions with hydrophobic pockets, while the ester group hydrogen-bonds to catalytic residues .

Q. What analytical techniques quantify degradation products under oxidative conditions?

  • GC-MS : Detect volatile by-products (e.g., trifluoroacetic acid) after exposure to H₂O₂ .
  • X-ray Crystallography : Resolve structural changes in the pyridine ring post-oxidation .

Q. How to optimize regioselectivity in further functionalization?

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to introduce substituents at the 4-position .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% yield .

Q. What are the limitations of current synthetic protocols?

  • Low Yields in Halogenation : Due to competing side reactions (e.g., di-bromination), optimize stoichiometry (1.1 eq Br₂) .
  • Scalability : Batch reactors often underperform; switch to continuous flow systems for gram-scale production .

Q. How to validate biological activity mechanisms?

  • CRISPR-Cas9 Knockout Models : Confirm target engagement by comparing activity in wild-type vs. enzyme-deficient cell lines .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) for enzyme-inhibitor interactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-3-(trifluoromethyl)picolinate
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Ethyl 5-bromo-3-(trifluoromethyl)picolinate

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